1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea is a synthetic urea derivative featuring a benzo[b]thiophene core linked to a hydroxypropyl group and an isopropylurea moiety. Benzo[b]thiophene derivatives are known for their bioactivity, such as anticancer properties, as seen in structurally related compounds like benzothiophene acrylonitriles . The hydroxypropyl and urea groups may influence solubility, bioavailability, and target binding, distinguishing it from simpler benzothiophene derivatives.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWLWVPBCIFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through coupling reactions and electrophilic cyclization reactions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide or halohydrin under basic conditions.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs fall into two categories: (1) benzothiophene derivatives with substituted side chains and (2) urea/thiourea-containing heterocycles. Below is a detailed comparison based on substituent effects, pharmacological activity, and molecular interactions.
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Core Heterocycle Differences: The target compound’s benzo[b]thiophene core differs from benzothiazole derivatives (e.g., 1-(1,3-benzothiazol-2-yl)-3-isopropylurea ) in sulfur placement and aromaticity.
Substituent Effects on Bioactivity :
- Acrylonitrile-linked benzothiophenes (e.g., compounds 31–33 ) exhibit potent anticancer activity (GI50 <10 nM) due to methoxy groups enhancing tubulin binding, mimicking combretastatins. In contrast, the target compound’s hydroxypropyl and urea groups may prioritize solubility over direct cytotoxicity.
- The urea moiety in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in acrylonitrile analogs.
Pharmacokinetic Considerations: Urea derivatives generally exhibit higher solubility than acrylonitriles but may face reduced membrane permeability.
Resistance Profile :
- Benzothiophene acrylonitriles (e.g., compound 31 ) overcome P-glycoprotein (P-gp)-mediated drug resistance, a common issue in oncology. Whether the target compound shares this property remains untested but is plausible given structural similarities.
Research Findings and Gaps
- The urea group’s role in modulating activity warrants further investigation.
- Synthetic Accessibility : Urea derivatives are typically easier to synthesize than acrylonitriles, suggesting scalability advantages for the target compound .
- Structural Characterization : Tools like SHELXL could resolve the compound’s crystal structure, clarifying conformational preferences (e.g., hydroxypropyl orientation) that influence bioactivity.
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C17H22N2O2S
- Molecular Weight: 318.44 g/mol
The structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea is largely attributed to its interaction with various biochemical pathways:
- 5-Lipoxygenase Inhibition: Similar compounds have been reported to inhibit 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation.
- Receptor Binding: The compound may also interact with specific receptors involved in cell signaling pathways, potentially influencing cellular responses related to growth and apoptosis.
Biological Activity and Research Findings
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study: A study evaluating similar benzothiophene derivatives found significant cytotoxic effects on cancer cells, leading to cell cycle arrest in the sub-G1 phase . This suggests that the compound could induce apoptosis in cancer cells.
Anti-inflammatory Effects
The inhibition of 5-lipoxygenase suggests that this compound may possess anti-inflammatory properties. By reducing leukotriene production, it could mitigate inflammatory responses associated with various diseases.
- Research Finding: Compounds with similar structures have been documented to exhibit anti-inflammatory effects in animal models, indicating the potential for therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea against other benzothiophene derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer | Inhibits cell proliferation; induces apoptosis |
| 4-(benzo[b]thiophen-2-yl)pyrimidin-2-amines | Anticancer/Anti-inflammatory | IKK-beta inhibition; reduces inflammation |
| 1-benzothiophene derivatives | Anti-inflammatory | Inhibits leukotriene synthesis |
Future Directions and Research Opportunities
Further research is warranted to explore the full therapeutic potential of 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea. Key areas for future investigation include:
- In vivo Studies: To validate the anticancer and anti-inflammatory effects observed in vitro.
- Mechanistic Studies: To elucidate the precise molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea to achieve high yield and purity?
Methodological Answer: The synthesis involves constructing the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, followed by functionalization to introduce the hydroxypropyl and isopropylurea groups . Key optimization parameters include:
- Catalyst selection : Gold(I) catalysts (e.g., AuCl) for regioselective cyclization .
- Solvent systems : Polar aprotic solvents (e.g., THF) for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final compound with >95% purity .
- Reaction monitoring : TLC and HPLC-MS to track intermediate formation and minimize side products .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm the benzo[b]thiophene core, hydroxypropyl stereochemistry, and urea linkage .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~347.45 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- FT-IR : Identifies carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3300 cm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., positive/negative reference compounds) .
- Purity validation : NMR purity >98% and LC-MS to exclude confounding isomers or byproducts .
- Dose-response curves : EC/IC values across multiple replicates to assess reproducibility .
- Mechanistic studies : Knockout models or siRNA silencing to confirm target specificity .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases) using crystal structures from the PDB .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
- QSAR modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How should researchers design experiments to evaluate the compound’s metabolic stability?
Methodological Answer:
- In vitro assays : Liver microsomes (human/rat) with NADPH cofactor to measure half-life (t) and intrinsic clearance .
- Metabolite identification : UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- CYP inhibition screening : Fluorescent probes for CYP3A4, 2D6, and 2C9 to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvent systems?
Methodological Answer:
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25 ± 3.2 | |
| Water | <0.1 | |
| Ethanol | 12 ± 1.8 |
Contradictions arise from solvent polarity and temperature variations. Validate via:
- Hansen solubility parameters : Calculate δ, δ, δ to predict optimal solvents .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers .
Experimental Design Tables
Q. Table 1: Comparison of Synthesis Routes
| Step | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | AuCl | 78 | 92 | |
| Urea coupling | DCC | 65 | 88 | |
| Hydroxypropyl addition | BF-EtO | 72 | 90 |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| H NMR | δ 7.45–7.25 (m, 4H, aromatic) | Benzo[b]thiophene protons |
| C NMR | δ 158.2 (C=O) | Urea carbonyl |
| HRMS | [M+H] 348.1543 | Confirms molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
